Product packaging for Gracilamide A(Cat. No.:)

Gracilamide A

Cat. No.: B1258009
M. Wt: 694.1 g/mol
InChI Key: MFPIKADAVWYTIK-SVZYJHTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gracilamide A is a bioactive secondary metabolite isolated from the red alga Gracilaria asiatica . It is structurally characterized as a ceramide analogue that incorporates an unusual cyclopropane ring within its alkyl chain, a feature reported to be rare among marine natural products . Current research indicates that this compound exhibits mild cytotoxic activity against human cancer cell lines, specifically the A375-S2 melanoma cell line . This cytotoxic profile makes it a compound of interest for researchers in the fields of oncology and pharmacology, particularly for investigating the structure-activity relationships of unique marine-derived lipids and their potential anti-cancer mechanisms. The compound is supplied exclusively for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H83NO5 B1258009 Gracilamide A

Properties

Molecular Formula

C43H83NO5

Molecular Weight

694.1 g/mol

IUPAC Name

(2R)-N-[(E,2S,3S,4R)-11-(2-butylcyclopropyl)-1,3,4-trihydroxyundec-6-en-2-yl]-2-hydroxypentacosanamide

InChI

InChI=1S/C43H83NO5/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-30-34-41(47)43(49)44-39(36-45)42(48)40(46)33-29-27-24-25-28-32-38-35-37(38)31-6-4-2/h27,29,37-42,45-48H,3-26,28,30-36H2,1-2H3,(H,44,49)/b29-27+/t37?,38?,39-,40+,41+,42-/m0/s1

InChI Key

MFPIKADAVWYTIK-SVZYJHTQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](C/C=C/CCCCC1CC1CCCC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CC=CCCCCC1CC1CCCC)O)O)O

Synonyms

gracilamide A

Origin of Product

United States

Discovery, Isolation, and Biological Source of Gracilamide a

Identification of the Producing Organism: Gracilaria asiatica (Rhodophyta)

The primary biological source of Gracilamide A is the red alga Gracilaria asiatica (C. F. Chang et B. M. Xia), a member of the Rhodophyta phylum. acs.orgresearchgate.net This genus, Gracilaria, is well-known for its economic significance as a primary source for agar (B569324) production and its use in traditional food and medicine in various parts of the world. researchgate.netfao.org Gracilaria asiatica has also been noted as a synonym for Gracilaria vermiculophylla in some scientific literature. mdpi.comjuniperpublishers.com The genus is a rich source of various metabolites, including lipids, steroids, and phenolic compounds. researchgate.net

Geographical Origin and Ecological Niche of Source Alga

The specific specimen of Gracilaria asiatica from which this compound was first isolated was collected in Indonesia in May 2004. acs.org Generally, species of the Gracilaria genus are found in warm waters globally, with a significant presence in the Western Pacific. wikipedia.org They thrive in sheltered marine environments like bays and estuaries, on substrates ranging from rocky to sandy or muddy bottoms, and can be found in both intertidal and subtidal zones. fao.orgvliz.be Gracilaria asiatica, specifically, has been studied in locations such as Zhanshan Bay in Qingdao, China, where it is abundant in the mid to low intertidal rocky zones and adjacent sandy areas. vliz.be The alga exhibits rapid growth in late spring and early summer when water temperatures are between 15°C and 20°C. vliz.be

Extraction and Chromatographic Isolation Methodologies for this compound

The isolation of this compound from Gracilaria asiatica involves a multi-step process beginning with extraction using an organic solvent.

Initial Extraction: The dried and powdered alga is subjected to extraction with a solvent to create a crude extract. One documented method involved percolating the dried powder with a chloroform:methanol (B129727) (3:1) mixture for 72 hours at room temperature. phcog.com Another study soaked the dried alga in methanol at room temperature for three 72-hour periods. acs.org

Chromatographic Separation: The resulting crude extract is then subjected to a series of chromatographic techniques to separate and purify the individual compounds. While the precise, detailed step-by-step chromatographic procedure for this compound's initial isolation is part of a broader, more complex process for multiple compounds, the general approach involves techniques such as column chromatography over silica (B1680970) gel and Sephadex LH-20. phcog.com High-performance liquid chromatography (HPLC) is also a common final step for purifying such compounds. phcog.com More advanced techniques like ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) have been utilized in the analysis of related extracts, offering high resolution and sensitivity for identifying compounds like Gracilamide B from algal sources. nih.govscience.govmdpi.com

The following table summarizes the key research findings related to the discovery and isolation of this compound.

Aspect Details References
Compound Name This compound acs.org
Chemical Class Ceramide, Sphingolipid acs.orgnaturalproducts.net
Producing Organism Gracilaria asiatica (Rhodophyta) acs.orgresearchgate.net
Geographical Origin of Source Indonesia acs.org
Ecological Niche of Genus Sheltered bays and estuaries, intertidal and subtidal zones fao.orgvliz.be
Initial Extraction Solvent Methanol or Chloroform:Methanol mixture acs.orgphcog.com
Purification Techniques Column Chromatography (Silica Gel, Sephadex LH-20), HPLC phcog.com

Advanced Structural Elucidation and Stereochemical Determination of Gracilamide a

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was the principal tool for determining the planar structure of Gracilamide A. A suite of one-dimensional and two-dimensional experiments provided the necessary data to assemble the molecule's carbon skeleton and assign proton and carbon signals.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C)

The ¹H and ¹³C NMR spectra of this compound provided the initial and fundamental information regarding its structure. The ¹H NMR spectrum revealed signals characteristic of a long-chain lipid, including a dense region of methylene (B1212753) protons and terminal methyl groups. Key diagnostic signals indicated the presence of a phytosphingosine-type base and a fatty acid chain. acs.orgresearchmap.jp

The ¹³C NMR spectrum was equally informative, showing signals for an amide carbonyl, multiple oxygenated carbons within the sphingoid base, and a long aliphatic chain. Comparison of the ¹H and ¹³C NMR data for this compound with its related compounds, Gracilamide B and Gracilarioside (B1256597), revealed significant structural similarities, particularly in the ceramide core. acs.org The primary difference noted was the absence of a glucose unit in this compound when compared to Gracilarioside. acs.org

Table 1. ¹H and ¹³C NMR Data for this compound (in C₅D₅N) acs.org
PositionδC (ppm)δH (ppm, mult., J in Hz)
Sphingoid Base
162.04.50 (dd, 10.5, 4.0), 4.44 (dd, 10.5, 5.0)
252.95.12 (m)
376.74.35 (m)
472.94.29 (m)
5130.65.80 (m)
6131.55.72 (m)
733.12.10 (m)
826.41.25 (br s)
930.11.25 (br s)
1016.10.95 (m)
1111.20.59 (m)
1211.2-0.30 (m)
1330.81.25 (br s)
1432.51.25 (br s)
1523.21.25 (br s)
1614.20.87 (t, 7.0)
NH8.60 (d, 9.0)
Fatty Acid
1'175.2
2'72.44.61 (m)
3'35.01.95 (m), 1.85 (m)
(CH₂)n29.5-30.11.25 (br s)
Me14.20.87 (t, 7.0)

Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments were essential for assembling the complete structure of this compound from the fragments suggested by 1D NMR.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would have established the spin systems within the sphingoid base and the fatty acid chain, connecting adjacent protons and confirming the sequence of methylene and methine groups. acs.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu This technique allowed for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum, which is a critical step in solving a complex structure. sdsu.educolumbia.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact mass of this compound, which in turn allowed for the calculation of its molecular formula. The HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) spectrum showed a protonated molecular ion peak [M+H]⁺ at m/z 694.6361. acs.org This corresponded to a molecular formula of C₄₃H₈₃NO₅, which indicates three degrees of unsaturation in the molecule. acs.org This information was vital for and consistent with the structural features later identified by NMR, which included one double bond, one cyclopropane (B1198618) ring, and one amide carbonyl group. acs.org

Elucidation of Unique Structural Features, including the Cyclopropane Ring

A distinctive feature of this compound is the presence of a cyclopropane ring within its long-chain base, a rarity among marine-derived ceramides (B1148491). acs.orggerli.comgerli.com The existence of this moiety was inferred from several key pieces of NMR data. Specifically, the ¹H NMR spectrum showed unusual upfield signals, including one at δH -0.30, which is highly characteristic of a proton on a cyclopropane ring. acs.org The ¹³C NMR spectrum also supported this, with signals at δC 11.2 and 16.1 corresponding to the carbons of the cyclopropane ring system. acs.org The precise location of this ring within the sphingoid base was confirmed through a combination of 2D NMR experiments and chemical degradation. acs.orgnih.gov

Stereochemical Assignment through Spectroscopic Analysis and Chemical Degradation

Determining the absolute configuration of the multiple stereocenters in this compound required a multi-pronged approach involving both spectroscopic analysis and chemical degradation. The configuration of phytosphingosine-type ceramides is often assigned by comparing their optical rotation values and NMR spectral data (particularly the chemical shifts of carbons C-2, C-3, C-4, and C-2') with those of known, previously reported analogs. researchgate.netmdpi.com For this compound, its structural similarity to Gracilarioside, whose stereochemistry was determined, allowed for a comparative assignment. acs.org

Furthermore, microscale chemical degradation is a powerful tool to confirm structural and stereochemical details. acs.orgnih.gov This typically involves methanolysis, where the molecule is cleaved at the amide bond to separate the long-chain base from the fatty acid. researchmap.jpmdpi.com These smaller, simpler fragments can then be analyzed individually by techniques like GC-MS and their stereochemistry can be determined more easily, often by comparison to synthetic standards or known natural products. acs.org This process confirmed the chain lengths and the location of the cyclopropane ring for this compound. acs.org The configuration for similar phytosphingosine (B30862) ceramides is commonly found to be (2S, 3S, 4R, 2'R). researchgate.netmdpi.com

Comparative Structural Analysis with Related Ceramide Natural Products (e.g., Gracilamide B, Gracilarioside)

This compound was isolated alongside two structurally related compounds, Gracilamide B and Gracilarioside, from Gracilaria asiatica. acs.orgresearchgate.net A comparative analysis of their structures highlights key differences:

This compound vs. Gracilarioside : The structures are nearly identical, with the exception that Gracilarioside is a cerebroside, meaning it has a sugar moiety attached. acs.org Gracilarioside possesses a glucose unit linked to the C-1 hydroxyl group of the sphingoid base, whereas this compound is a ceramide and lacks this sugar. acs.org This is evident in the NMR data, where the signals for the glucose unit are absent in the spectra of this compound. acs.org

This compound vs. Gracilamide B : Both are ceramides with the same fundamental phytosphingosine and fatty acid core. The key difference lies in the degree of saturation in the long-chain base. This compound contains a carbon-carbon double bond (between C-5 and C-6). acs.org In contrast, Gracilamide B is the fully saturated analog, lacking this double bond, which is reflected in its molecular formula of C₄₃H₈₅NO₅ and the absence of olefinic signals in its NMR spectra. acs.org Both compounds, however, share the unusual cyclopropane ring feature. acs.org

This trio of related compounds provides a valuable insight into the biosynthetic pathways within Gracilaria asiatica, showcasing variations such as glycosylation and hydrogenation on a common ceramide template. acs.org

Biosynthetic Hypotheses and Proposed Pathways for Gracilamide a

Identification of Putative Biosynthetic Precursors

The biosynthesis of the Gracilamide A core structure is hypothesized to originate from fundamental building blocks common to lipid metabolism. Based on the canonical ceramide biosynthetic pathway, the primary precursors are an amino acid and two distinct fatty acyl-Coenzyme A (CoA) molecules. gerli.com A crucial fourth precursor is required for the formation of the unique cyclopropane (B1198618) ring.

The putative precursors are:

L-serine: This amino acid provides the C1, C2, and amino group of the sphingoid base. gerli.com

A long-chain fatty acyl-CoA (e.g., Palmitoyl-CoA): This molecule serves as the starter unit, condensing with L-serine to form the backbone of the sphingoid base. gerli.com

A 2-hydroxypentacosanoyl-CoA: This very-long-chain hydroxy fatty acid is required for the N-acylation of the sphingoid base to form the final amide linkage characteristic of this compound.

S-adenosylmethionine (SAM): SAM is the well-established donor of the methylene (B1212753) (–CH2–) group required for the formation of cyclopropane rings in the fatty acid chains of bacterial lipids. nih.govresearchgate.net It is the logical precursor for the cyclopropanation step in this compound synthesis.

Theoretical Enzymatic Transformations Leading to this compound Core Structure

The assembly of the this compound backbone is presumed to follow the established de novo ceramide synthesis pathway, involving a series of key enzymatic reactions.

Condensation: The pathway is initiated by serine palmitoyltransferase (SPT) , which catalyzes the condensation of L-serine and a long-chain fatty acyl-CoA (like palmitoyl-CoA) to produce 3-ketosphinganine. gerli.com

Reduction: The ketone group of 3-ketosphinganine is then reduced by a NADPH-dependent reductase, 3-ketosphinganine reductase , to form the sphingoid base precursor, sphinganine (B43673) (dihydrosphingosine). gerli.com

Acylation: A ceramide synthase (CerS) enzyme facilitates the N-acylation of the sphinganine base. It attaches the 2-hydroxypentacosanoyl fatty acid chain to the amino group of the base, forming a dihydroceramide (B1258172) intermediate. gerli.com

Desaturation and Hydroxylation: The final steps in forming the core structure involve modifications to the sphingoid base. A dihydroceramide desaturase would introduce the characteristic C-C double bond. Additional hydroxylases would be responsible for adding the other hydroxyl groups present in the final this compound molecule to yield the complete ceramide core, prior to the cyclopropanation event.

Mechanistic Insights into Cyclopropane Ring Formation in this compound Biosynthesis

The formation of the cyclopropane ring is the most distinctive feature of this compound's biosynthesis and is hypothesized to be a post-synthetic modification of an unsaturated lipid precursor. nih.gov This proposed mechanism is analogous to the well-documented formation of cyclopropane fatty acids (CFAs) in bacteria. nih.govmdpi.com

The key enzyme in this process is a putative cyclopropane fatty acid synthase (CFAS) . mdpi.com This enzyme is theorized to catalyze the transfer of a methylene group from the methyl donor S-adenosylmethionine (SAM) across a pre-existing carbon-carbon double bond in the unsaturated alkyl chain of a ceramide intermediate. nih.govresearchgate.net This reaction proceeds without the need for free fatty acids, instead acting directly on the fully formed lipid, which may already be incorporated into a membrane. nih.gov The result is the formation of a stable, three-membered cyclopropane ring, yielding the final this compound structure.

Comparative Analysis with Established Marine Ceramide Biosynthetic Pathways

Ceramides (B1148491) are widespread in marine invertebrates and algae, where they exhibit significant structural diversity. nih.gov The proposed biosynthetic pathway for this compound shares its core enzymatic machinery with other marine ceramide pathways but is distinguished by its unique terminal modification.

Most marine ceramide pathways, such as those identified in marine bacteria and sponges, follow the conserved sequence involving SPT, 3-ketosphinganine reductase, and ceramide synthase to produce a dihydroceramide, which is then further modified (e.g., desaturated or hydroxylated). nih.govpnas.org These pathways generate a wide array of ceramides differing in the length, saturation, and hydroxylation of their sphingoid bases and N-acyl chains.

The defining difference in the this compound pathway is the final, crucial step of cyclopropanation . While standard marine ceramides may contain various unsaturations and functional groups, the inclusion of a cyclopropane ring via a dedicated CFAS enzyme appears to be a rare modification. nih.govgerli.com At the time of its discovery, no other ceramides from marine organisms were known to possess this feature. nih.gov

FeatureTypical Marine Ceramide PathwayProposed this compound Pathway
Primary Precursors L-serine, Fatty Acyl-CoAL-serine, Fatty Acyl-CoA, S-adenosylmethionine (SAM)
Core Enzymes Serine Palmitoyltransferase (SPT), 3-Ketosphinganine Reductase, Ceramide Synthase (CerS), Desaturases, HydroxylasesSerine Palmitoyltransferase (SPT), 3-Ketosphinganine Reductase, Ceramide Synthase (CerS), Desaturases, Hydroxylases
Unique Modification Varies (e.g., extensive hydroxylation, unusual fatty acids)Cyclopropane Ring Formation (via a putative Cyclopropane Fatty Acid Synthase)
Final Product Example Roseoceramide A (from marine roseobacter) pnas.orgThis compound (from Gracilaria asiatica) nih.gov

Synthetic Endeavors Towards Gracilamide a and Structural Analogues

Strategic Approaches to Ceramide Synthesis Relevant to Gracilamide A

The synthesis of complex ceramides (B1148491) like this compound relies on established and innovative strategies for the stereocontrolled formation of the sphingoid base and its subsequent acylation. Generally, the de novo synthesis of ceramides involves several key steps: the condensation of serine and a fatty acyl-CoA, followed by reduction, acylation, and desaturation. nih.govgerli.com Synthetic chemists have adapted these principles into various laboratory strategies.

A common approach involves the use of chiral precursors to establish the stereocenters of the sphingoid backbone. Garner's aldehyde, a protected derivative of D-serine, is a widely utilized starting material in ceramide synthesis. nih.govresearchgate.net This intermediate allows for the controlled introduction of the long alkyl chain and the subsequent elaboration of the amino and hydroxyl functionalities.

Alternative strategies include the use of asymmetric reactions to set the stereochemistry. For the acylation step, standard peptide coupling conditions, such as using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), are often employed to link the fatty acid moiety to the sphingoid base. google.com The synthesis of ceramides is a well-established field, with numerous methods available for constructing the basic ceramide skeleton, which can be adapted for a complex target like this compound.

Compound Name Structure
This compound
Garner's aldehyde

(Note: The exact 3D structure of this compound is complex and best represented by specialized software. The provided image is a 2D representation.)

Challenges in the Asymmetric Total Synthesis of Complex Ceramides Bearing Unique Moieties

The total synthesis of this compound presents several significant challenges, primarily stemming from its unique structural features. The key hurdles include:

Stereocontrol: The molecule contains multiple stereocenters in the sphingoid base ((2S, 3S, 4R) configuration) and at the α-position of the fatty acyl chain ((2'R) configuration). mdpi.com Achieving the correct absolute and relative stereochemistry requires highly selective reactions.

The Cyclopropane (B1198618) Ring: The presence of a cyclopropane ring within the N-acyl chain is a major synthetic challenge. The introduction of this strained three-membered ring with the correct stereochemistry requires specific cyclopropanation methods that are compatible with the other functional groups present in the molecule.

Chain Length: The long alkyl chains in both the sphingoid base and the fatty acid moiety can lead to solubility issues and may complicate purification steps.

The synthesis of other complex ceramides with unique functionalities has highlighted similar difficulties. For instance, the synthesis of cyclopropene (B1174273) analogues of ceramide required careful selection of protecting groups and reaction conditions to avoid unwanted side reactions. nih.gov The inherent complexity of the ceramide metabolic pathways underscores the challenge in synthesizing specific ceramide species with high purity. nih.gov

Development of Key Synthetic Intermediates and Methodologies for this compound Construction

While a total synthesis of this compound has not yet been reported in the literature, the synthesis of structurally related cyclopropane-containing ceramides provides a roadmap for its potential construction. Key intermediates and methodologies from these synthetic efforts would be directly applicable.

A plausible synthetic route would likely commence from a chiral building block such as Garner's aldehyde or its enantiomer to install the stereocenters of the sphingoid base. The synthesis of a cyclopropane-bearing dihydroceramide (B1258172) analogue has been reported starting from Garner's serine aldehyde. researchgate.net This synthesis involved a Wittig olefination, followed by epoxidation and subsequent ring-opening with a lithiated alkyne to build the carbon skeleton. researchgate.net

The crucial cyclopropane ring could be introduced using a Simmons-Smith reaction or one of its variants, such as the Furukawa modification. researchgate.netmarquette.edu This reaction is a well-established method for the cyclopropanation of alkenes. The diastereoselectivity of the cyclopropanation can often be directed by nearby hydroxyl groups, a feature that could be exploited in a synthesis of this compound. marquette.edu

An alternative approach to the cyclopropane moiety could involve the addition of a dimethyl sulfoxonium methylide to an α,β-unsaturated ester, which has been shown to produce cyclopropanes with good diastereoselectivity. marquette.edu

The final steps would involve the coupling of the cyclopropyl-containing fatty acid with the synthesized sphingoid base, followed by deprotection. The N-acylation could be achieved under standard peptide coupling conditions.

Reaction Type Description Relevance to this compound Synthesis
Wittig OlefinationConverts an aldehyde or ketone to an alkene.Elongation of the carbon chain from Garner's aldehyde. researchgate.net
Simmons-Smith ReactionCyclopropanation of an alkene using a carbenoid.Formation of the key cyclopropane ring in the fatty acyl chain. researchgate.netmarquette.edu
Asymmetric EpoxidationStereoselective formation of an epoxide from an alkene.Can be used to set stereocenters which are then opened to install other functionalities.
Organolithium AdditionNucleophilic addition of an organolithium reagent to an electrophile.Building the carbon skeleton of the sphingoid base or fatty acid. nih.gov

Exploration of Synthetic Routes to this compound Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of a natural product is crucial for understanding its structure-activity relationships (SAR) and for developing potentially more potent or selective therapeutic agents. For this compound, its reported mild cytotoxicity against a human melanoma cell line makes such studies particularly relevant. researchgate.netacs.org

While there are no specific reports on the synthesis of this compound analogues, the synthesis of other ceramide analogues with modified cyclopropane or cyclopropene rings has been explored, primarily in the context of inhibiting enzymes involved in ceramide metabolism, such as dihydroceramide desaturase. nih.govresearchgate.net For example, a series of cyclopropene analogues of ceramide were synthesized to probe the structural requirements for enzyme inhibition. These studies involved variations in the N-acyl chain length and the stereochemistry of the sphingoid base. nih.gov

The synthetic strategies developed for these analogues could be directly applied to create a library of this compound derivatives for SAR studies. Key modifications could include:

Varying the N-acyl chain length: To determine the optimal length for cytotoxic activity.

Modifying the cyclopropane ring: Replacing it with other small rings or functional groups to probe the importance of the cyclopropane moiety.

Altering the stereochemistry: Synthesizing diastereomers of this compound to assess the stereochemical requirements for its biological activity.

Modifying the sphingoid base: Changing the chain length or the pattern of hydroxylation.

Such studies would be invaluable in elucidating the pharmacophore of this compound and in guiding the design of new anticancer agents. The development of synthetic routes to access these analogues remains a significant and valuable goal for synthetic organic chemists.

Preclinical Pharmacological Investigations of Gracilamide a

In Vitro Cellular Cytotoxicity Profiles of Gracilamide A

This compound, a ceramide with a distinctive cyclopropane-containing alkyl chain, was first isolated from the marine red alga Gracilaria asiatica. acs.org Its potential as an anticancer agent has been explored through assessments of its cytotoxic effects on various human cancer cell lines.

Initial studies on this compound, along with its counterpart Gracilamide B and the cerebroside Gracilarioside (B1256597), demonstrated mild to moderate cytotoxic activity against the human melanoma cell line A375-S2. acs.orgresearchgate.netresearchgate.net Specifically, this compound, when tested at a concentration of 30.0 µg/mL, resulted in 11.7% cell death in A375-S2 cells, as determined by the MTT assay. acs.org These findings suggest a potential, albeit modest, antiproliferative effect on this particular cancer cell line. mdpi.comencyclopedia.pubmdpi.com

Cytotoxicity of this compound in A375-S2 Human Melanoma Cells

CompoundConcentration% Cell DeathAssaySource
This compound30.0 µg/mL11.7%MTT acs.org

The cytotoxic effects of this compound and related compounds have also been investigated in human breast cancer cell lines. While specific IC50 values for this compound in MCF-7 cells are not explicitly detailed in the provided search results, studies on similar ceramides (B1148491) isolated from marine organisms have shown significant cytotoxicity against this cell line. d-nb.infomdpi.comnih.gov For instance, other ceramides have displayed potent cytotoxic activities against MCF-7 cells, with IC50 values as low as 8.13 µM. mdpi.comresearchgate.netdntb.gov.uad-nb.info Extracts from Gracilaria species have also demonstrated cytotoxic effects on MCF-7 cells. nih.govresearchgate.net These findings with related compounds suggest that the ceramide class, to which this compound belongs, holds promise for activity against breast cancer.

Similar to the breast cancer cell line evaluations, direct IC50 values for this compound against the human liver cancer cell line HepG2 are not specified in the available literature. However, research on other ceramides has shown promising activity against HepG2 cells. researchgate.netd-nb.infomdpi.com For example, certain ceramides have exhibited IC50 values against HepG2 cells in the range of 21.3 to 36.8 µM. researchgate.netd-nb.infomdpi.com Furthermore, aqueous extracts of Gracilaria corticata have shown a high cytotoxic effect of 74% against HepG2 cells at a concentration of 9 μg/μl. iomcworld.org This indicates that compounds from Gracilaria, including its ceramides, could be a valuable source for anticancer agents targeting liver cancer.

Cytotoxicity of Related Ceramides and Extracts in Breast and Liver Cancer Cell Lines

Compound/ExtractCell LineIC50 Value (µM)Source
Stylissamide A (Ceramide)MCF-721.1 ± 0.17 d-nb.infomdpi.com
Stylissoside A (Cerebroside)MCF-727.5 ± 0.18 d-nb.infomdpi.com
Spiniferoside B (Cerebroside)MCF-78.13 nih.govmdpi.comresearchgate.netdntb.gov.uad-nb.info
Spiniferoside C (Cerebroside)MCF-78.27 nih.govmdpi.comresearchgate.netdntb.gov.uad-nb.info
Stylissamide A (Ceramide)HepG236.8 ± 0.16 researchgate.netd-nb.infomdpi.com
Stylissoside A (Cerebroside)HepG230.5 ± 0.23 researchgate.netd-nb.infomdpi.com
Ceramide from Spheciospongia vagabundaHepG221.3 researchgate.net

Evaluation in Human Breast Cancer Cell Lines (e.g., MCF-7)

Molecular Mechanisms of Action of this compound and Related Ceramides

The molecular mechanism underlying the cytotoxic activity of ceramides like this compound is an area of active investigation. A key target that has been identified is the SET protein, which is an inhibitor of protein phosphatase 2A (I2PP2A). researchgate.netmdpi.com PP2A is a tumor suppressor protein, and its inhibition by SET promotes cancer cell survival and proliferation. mdpi.comd-nb.info Ceramides are known to activate PP2A by directly binding to the SET oncoprotein. d-nb.info This interaction disrupts the inhibitory function of SET, leading to the reactivation of PP2A and subsequent downstream effects that can induce apoptosis and inhibit cell growth. researchgate.netmdpi.com Studies on ceramides structurally related to this compound have demonstrated a high affinity for the SET protein, suggesting that this interaction is a plausible mechanism for their observed cytotoxic effects. researchgate.netd-nb.infomdpi.comnih.govmdpi.comresearchgate.net

To further elucidate the interaction between ceramides and the SET protein, molecular docking simulations have been employed. researchgate.netnih.govmdpi.comresearchgate.net These computational studies predict the binding modes and affinities of ligands to their protein targets. For ceramides similar to this compound, docking studies have revealed a high binding affinity to the active site of the SET protein. researchgate.netmdpi.comresearchgate.net The simulations show that these ceramide molecules can fit into the space between the helix of the dimerization domain and the β-sheets of the SET protein structure. researchgate.net This binding is thought to be responsible for the inhibition of SET's function and the subsequent activation of PP2A, ultimately leading to the cytotoxic effects observed in cancer cells. researchgate.netmdpi.com

Target Identification and Pathway Modulation Studies (e.g., SET protein, I2PP2A interaction)

Structure-Activity Relationship (SAR) Studies of this compound and its Structural Congeners (e.g., Gracilamide B, Gracilarioside)

Initial investigations into the pharmacological potential of this compound and its structural congeners, Gracilamide B and Gracilarioside, have primarily focused on their isolation from the red alga Gracilaria asiatica and subsequent evaluation of their cytotoxic properties. researchgate.netnih.govnih.gov These compounds are notable for their unusual chemical structure, which includes a distinctive cyclopropane-containing alkyl chain. nih.govacs.org

The primary cytotoxic data available for this class of compounds comes from studies on the human A375-S2 melanoma cell line. Research has consistently shown that this compound, Gracilamide B, and the related cerebroside, Gracilarioside, exhibit mild to moderate cytotoxic effects against this particular cancer cell line. researchgate.netnih.govmdpi.com

While the cytotoxic potential of these natural products has been established, comprehensive Structure-Activity Relationship (SAR) studies are not yet available in the public domain. Such studies would involve the systematic synthesis of various analogs of this compound to elucidate the specific structural features crucial for its biological activity. Key modifications would typically include alterations to the length and saturation of the fatty acid chain, modifications or removal of the cyclopropane (B1198618) ring, and changes to the stereochemistry of the sphingoid base. The evaluation of these synthetic analogs would provide critical insights into the pharmacophore of this compound and guide the design of more potent and selective derivatives.

At present, the available data is limited to the cytotoxic activity of the naturally occurring compounds. A direct comparison of the potency of this compound, Gracilamide B, and Gracilarioside can provide preliminary insights into their structure-activity relationships.

Table 1: Cytotoxic Activity of this compound and its Congeners against A375-S2 Human Melanoma Cell Line

CompoundMolecular StructureCytotoxicity against A375-S2 CellsReference
This compound A ceramide with a specific cyclopropane-containing alkyl chain and a C25 fatty acid chain.Mildly to moderately cytotoxic. researchgate.netnih.gov
Gracilamide B A structural analog of this compound, differing in the fatty acid component.Mildly to moderately cytotoxic. researchgate.netnih.gov
Gracilarioside A cerebroside analog, containing a sugar moiety attached to the sphingoid base.Mildly to moderately cytotoxic. researchgate.netnih.gov

The similar level of mild to moderate cytotoxicity observed for all three compounds suggests that the core cyclopropane-containing sphingoid base may be a key contributor to their activity against the A375-S2 cell line. The presence of the sugar moiety in Gracilarioside does not appear to dramatically alter its cytotoxic effect in this specific assay when compared to the ceramides, this compound and B.

Further research, including the synthesis and biological evaluation of a diverse library of this compound analogs, is necessary to establish a detailed understanding of the structure-activity relationships governing the cytotoxic properties of this novel class of marine-derived compounds.

Analytical Methodologies for Gracilamide a Research

Advanced Chromatographic Techniques for Separation and Purity Assessment

The isolation and purification of Gracilamide A from the red alga Gracilaria asiatica necessitates advanced chromatographic strategies to separate it from a complex mixture of other lipids and metabolites, including the related compounds Gracilamide B and Gracilarioside (B1256597). acs.orgnih.govresearchgate.net Chromatographic techniques are the most widely used methods for the separation and characterization of bioactive compounds from algal sources. mdpi.comfrontiersin.org

Separation is achieved by exploiting the differential partitioning of compounds between a stationary phase and a mobile phase. nih.gov Techniques such as column chromatography, Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) are fundamental. nih.govijpsjournal.com For natural product isolation, column chromatography often serves as the initial large-scale separation step. Purity is then assessed and refined using high-resolution techniques like HPLC, which offers superior separation efficiency. nih.gov The choice of stationary phase (e.g., silica (B1680970) gel for normal-phase or C18 for reversed-phase) and the mobile phase composition are critical for achieving optimal separation of ceramides (B1148491) like this compound. welch-us.com

Table 1: Chromatographic Techniques in this compound Research

TechniqueStationary Phase ExampleMobile Phase ExamplePurpose in this compound Analysis
Column ChromatographySilica GelHexane/Ethyl Acetate GradientInitial fractionation of the crude algal extract to isolate lipid classes.
Thin-Layer Chromatography (TLC)Silica Gel PlateChloroform/Methanol (B129727)Rapid monitoring of column chromatography fractions and assessing purity. nih.govijpsjournal.com
High-Performance Liquid Chromatography (HPLC)Reversed-Phase (C18)Acetonitrile (B52724)/Water GradientFinal purification of this compound to a high degree of purity and purity assessment. nih.gov
Ultra-Performance Liquid Chromatography (UPLC)Sub-2 µm particles (e.g., C18)Acetonitrile/Water GradientHigh-resolution separation for complex mixture profiling, offering increased speed and sensitivity over HPLC. science.gov

Spectroscopic Fingerprinting for Identification and Quality Control

Once isolated, the definitive identification of this compound is accomplished through a combination of spectroscopic methods. nih.gov These techniques provide a unique "fingerprint" of the molecule, allowing for its unambiguous structural elucidation and serving as a benchmark for quality control in future studies. The structure of this compound, along with co-isolated compounds, was originally determined using extensive spectroscopic analysis. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) are indispensable for elucidating the complex molecular structure of this compound. researchgate.net They provide detailed information about the carbon skeleton, the connectivity of atoms, and the stereochemistry, which was crucial in identifying its unusual cyclopropane-containing alkyl chain. acs.orgnih.gov

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound. researchgate.net This technique provides the molecular formula, which is a critical piece of data for identification. Fragmentation patterns observed in MS/MS experiments can further confirm the structure of the fatty acid and sphingoid base components.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), amide (N-H, C=O), and alkyl (C-H) groups, which are characteristic features of ceramides. cmfri.org.in

Table 2: Spectroscopic Techniques for the Identification of this compound

TechniqueInformation ObtainedApplication to this compound
High-Resolution Mass Spectrometry (HRMS)Precise mass and elemental composition.Determination of the exact molecular formula. researchgate.net
¹H NMRInformation on the chemical environment of hydrogen atoms.Reveals the number and types of protons, including those on the cyclopropane (B1198618) ring and fatty acid chain. researchgate.net
¹³C NMRInformation on the carbon skeleton of the molecule.Identifies all unique carbon atoms in the structure. researchgate.net
2D NMR (e.g., COSY, HMBC)Atom connectivity and spatial relationships.Used to assemble the complete structure by linking different molecular fragments. researchgate.net
Infrared (IR) SpectroscopyPresence of specific functional groups.Confirms the presence of amide, hydroxyl, and alkyl functionalities. cmfri.org.in

Quantitative Analysis Methods for this compound in Biological Extracts

To determine the concentration of this compound in crude or partially purified biological extracts from sources like Gracilaria, highly sensitive and selective quantitative methods are required. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when operated in tandem (MS/MS), is the gold standard for this application. frontiersin.org Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry offers enhanced resolution and sensitivity for analyzing complex marine metabolite profiles. science.govmdpi.com

A quantitative LC-MS/MS method involves separating the analyte from the extract matrix using liquid chromatography, followed by its detection using a mass spectrometer. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for this compound, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This provides high selectivity and allows for accurate quantification even at very low concentrations. The development of such an assay requires careful optimization of both chromatographic and mass spectrometric parameters.

Table 3: Key Parameters for a Quantitative UPLC-MS/MS Method for this compound

ParameterDescriptionExample for this compound Analysis
Chromatographic ColumnThe stationary phase that separates the compounds.Reversed-Phase C18 column (e.g., 1.7 µm particle size). science.gov
Mobile PhaseThe solvent system that carries the sample through the column.A gradient of water (with formic acid) and acetonitrile (or methanol). frontiersin.org
Ionization ModeThe method used to generate ions from the analyte.Electrospray Ionization (ESI), likely in positive mode.
Precursor IonThe m/z of the intact, ionized this compound molecule [M+H]⁺.Specific m/z value corresponding to this compound's molecular weight.
Product IonA specific fragment ion generated from the precursor ion.A characteristic fragment resulting from the cleavage of the amide bond or loss of water.
CalibrationCreating a standard curve with known concentrations of a pure standard.A curve generated using purified this compound to correlate signal intensity with concentration.

Ecological and Chemoecological Significance of Gracilamide a

Role of Gracilamide A in the Chemical Ecology of Gracilaria asiatica

This compound is an unusual cyclopropane-containing ceramide that has been isolated from the red alga Gracilaria asiatica. researchgate.netnih.gov This compound is part of a group of sphingolipids, which also includes Gracilamide B and Gracilarioside (B1256597), found in this alga. encyclopedia.pubmdpi.com Sphingolipids are known to be involved in a variety of cellular processes. researchgate.net The production of such unique secondary metabolites is often a response to environmental pressures, suggesting a specific ecological function for this compound within its host organism.

The chemical ecology of Gracilaria asiatica (also known by its accepted name Gracilaria vermiculophylla) is shaped by the presence of these compounds. encyclopedia.pubmdpi.com They are believed to play a role in the alga's interactions with its surrounding environment, which includes a myriad of other organisms.

Defensive Functions against Fouling Organisms or Herbivores

Marine algae have evolved a variety of defense mechanisms to deter herbivores and prevent the settlement of fouling organisms. nih.govresearchgate.net The production of secondary metabolites is a key chemical defense strategy. nih.govnih.gov While direct studies on this compound's specific activity against fouling organisms and a wide range of herbivores are not extensively detailed in the provided search results, the general role of algal secondary metabolites suggests a defensive function. For instance, other compounds from different algae have demonstrated antifouling potential. encyclopedia.pub The very presence of a unique compound like this compound points towards a specialized role, which often includes defense.

Research has shown that extracts from various Gracilaria species possess cytotoxic activities, which can be an indicator of defensive properties. nih.gov For example, this compound, along with its related compounds, has demonstrated mild cytotoxicity against a human melanoma cell line (A375-S2). researchgate.netnih.govencyclopedia.pubmdpi.comnih.gov This bioactivity, while not a direct measure of anti-herbivore or anti-fouling efficacy, indicates that the compound is not biologically inert and could have deterrent effects on other organisms in its natural habitat.

Implications for Marine Bioprospecting and Ecosystem Dynamics

The discovery and study of novel marine natural products like this compound have significant implications for marine bioprospecting. dokumen.pub Marine environments are a vast and largely untapped resource for new bioactive compounds with potential applications in medicine and other industries. mdpi.commdpi.com The unique chemical structure of this compound, particularly its cyclopropane (B1198618) ring, makes it a target of interest for chemists and pharmacologists. nih.gov

The exploration of such compounds underscores the importance of biodiversity for drug discovery. mdpi.com The cytotoxic properties of this compound, although described as mild, contribute to the growing body of knowledge on marine-derived compounds with potential anticancer activity. researchgate.netnih.gov

Future Research Directions and Translational Perspectives for Gracilamide a

Elucidation of Complete Biosynthetic Pathway

A fundamental area for future research is the complete elucidation of the biosynthetic pathway of Gracilamide A. Currently, it is known that this compound is a ceramide, a class of sphingolipids, distinguished by an unusual cyclopropane (B1198618) ring within its alkyl chain. acs.orgnih.gov Its structure was initially determined through spectroscopic analysis and chemical degradation. nih.gov

The biosynthesis of ceramides (B1148491) in many organisms is generally understood, often involving the condensation of a sphingoid base with a fatty acid. nih.gov However, the specific enzymatic machinery responsible for producing the unique cyclopropane-containing fatty acid chain in this compound within Gracilaria asiatica is unknown. Future research should aim to identify and characterize the enzymes involved, particularly the cyclopropane synthase responsible for the formation of this rare structural moiety in a marine ceramide.

Investigating the biosynthetic gene clusters (BGCs) in Gracilaria asiatica could provide significant insights. For instance, research into bacterial ceramides has identified specific gene clusters, such as the rcc (roseoceramide cluster), required for their production. pnas.org A similar genomic and transcriptomic approach in Gracilaria asiatica could uncover the genetic blueprint for this compound synthesis. Furthermore, exploring whether this pathway is shared among other red algae, as has been hypothesized for the related compound Gracilamide B, would provide broader ecological and evolutionary context. researchgate.net Understanding this pathway is not only of fundamental scientific interest but is also a crucial step for enabling heterologous expression and sustainable production of this compound and its precursors through biotechnological methods.

Development of Novel Synthetic Analogues with Enhanced Bioactivity

The development of novel synthetic analogues of this compound represents a promising strategy to enhance its therapeutic potential. The initial discovery noted that this compound exhibits mild cytotoxicity against the human A375-S2 melanoma cell line. acs.orgnih.gov While this bioactivity is modest, the unique chemical scaffold of this compound, particularly its cyclopropane ring, provides an excellent starting point for medicinal chemistry efforts.

Research on other compounds isolated from the Gracilaria genus has demonstrated the success of this approach. For example, a study on anti-inflammatory constituents from Gracilaria verrucosa led to the synthesis of various derivatized analogues, some of which showed enhanced anti-inflammatory activity compared to the parent compounds. nih.gov This precedent suggests that a similar strategy could be highly effective for this compound.

Future synthetic programs could focus on:

Modifying the cyclopropane ring: Altering the position or stereochemistry of the cyclopropane ring could significantly impact biological activity.

Varying the fatty acid chain: Adjusting the length, saturation, and hydroxylation of the fatty acid component could optimize its interaction with biological targets.

Altering the sphingoid base: Modifications to the sphingoid base could influence the compound's physical properties and cellular uptake.

By systematically creating and screening a library of synthetic analogues, it may be possible to develop compounds with significantly improved potency and selectivity against cancer cell lines or other disease targets.

Identification of Additional Biological Targets and Mechanisms

While the mild cytotoxicity of this compound against a human melanoma cell line has been established, the underlying molecular mechanism remains unknown. acs.orgresearchgate.netresearchgate.netmdpi.com A critical direction for future research is to identify the specific biological targets of this compound and elucidate its mechanism of action.

Research into other marine-derived bioactive compounds has revealed a wide array of cellular mechanisms, including the induction of apoptosis, inhibition of key signaling pathways like PI3K/AKT/mTOR, and modulation of the tumor microenvironment. mdpi.com Investigations into this compound could explore similar pathways. For example, studies could assess its ability to induce apoptosis by measuring the activation of caspases or the release of cytochrome C.

Furthermore, given that other compounds from Gracilaria species exhibit anti-inflammatory properties by inhibiting mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), it would be valuable to screen this compound for similar activities. nih.gov Identifying these mechanisms and targets is essential for understanding the compound's full therapeutic potential and for guiding the rational design of more potent synthetic analogues. The development of anticancer drugs from natural products is a complex process that requires extensive screening through various assays to determine the precise mode of action. researchgate.net

Potential for Derivatization to Optimize Pharmacological Profiles

Beyond enhancing bioactivity, the derivatization of this compound holds significant potential for optimizing its pharmacological profile for clinical translation. The inherent properties of a natural product, such as solubility, stability, and bioavailability, are often not ideal for therapeutic use. Chemical derivatization can address these limitations.

The successful enhancement of anti-inflammatory activity through the derivatization of fatty acids from Gracilaria verrucosa provides a strong case for applying this strategy to this compound. nih.gov The unique structure of this compound offers multiple sites for chemical modification. For instance, hydroxyl groups on the sphingoid base and fatty acid chain could be targeted for esterification or etherification to improve membrane permeability or metabolic stability. The amide linkage could also be modified to create more stable analogues.

A focused derivatization program could systematically explore how different chemical modifications affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This research would be crucial for developing a this compound-based lead compound with the necessary pharmacological characteristics for further preclinical and clinical development.

Q & A

Q. What are the established methodologies for isolating Gracilamide A from natural sources?

Methodological Answer: Isolation typically involves sequential extraction (e.g., maceration, Soxhlet) using solvents of increasing polarity, followed by chromatographic techniques like column chromatography (CC) or HPLC. Key steps include:

  • Initial Screening : Use TLC or LC-MS to identify fractions containing this compound .
  • Purification : Employ reverse-phase HPLC with UV detection (λ = 200–400 nm) and gradient elution (e.g., water-acetonitrile) for high-purity isolation .
  • Validation : Confirm purity via NMR (¹H, ¹³C) and HRMS, referencing spectral databases for known analogs.

Q. Table 1: Common Isolation Parameters

TechniqueSolvent SystemDetection MethodPurity Threshold
CCHexane-EtOAcTLC (UV 254 nm)>90%
HPLCH2O-MeCNUV-Vis (280 nm)>95%

Q. How is the structural elucidation of this compound conducted, and what analytical techniques are prioritized?

Methodological Answer: Structural determination relies on a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 2D experiments (COSY, HSQC, HMBC) to establish connectivity and stereochemistry .
  • Mass Spectrometry : HR-ESI-MS for molecular formula confirmation (e.g., m/z 489.2453 [M+H]⁺).
  • X-ray Crystallography : Critical for resolving absolute configuration, requiring high-quality single crystals grown via vapor diffusion .
  • Comparative Analysis : Cross-referencing with published data for related alkaloids to validate novel features .

Q. What in vitro assays are recommended for preliminary assessment of this compound’s bioactivity?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using positive controls (e.g., staurosporine) .
  • Dose-Response Curves : Triplicate runs with statistical validation (p < 0.05) to ensure reproducibility.

Advanced Research Questions

Q. How can researchers design experiments to address synthetic challenges in this compound production?

Methodological Answer: For total synthesis, adopt a retrosynthetic approach:

  • Key Steps : Identify macrocyclic lactam formation and stereoselective oxidation as critical hurdles.
  • Optimization : Use DFT calculations to predict transition states for stereochemical outcomes .
  • Scalability : Test microwave-assisted synthesis for time-sensitive steps, monitoring via real-time IR .

Q. Table 2: Synthetic Route Optimization

StepChallengeStrategySuccess Metric
1Lactam cyclizationPd-catalyzed cross-couplingYield >60%
2Epoxide formationShi asymmetric epoxidationee >90%

Q. What strategies resolve discrepancies in reported bioactivity data for this compound?

Methodological Answer: Address contradictions through systematic validation:

  • Replication : Repeat assays under identical conditions (solvent, cell line, passage number) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .
  • Meta-Analysis : Apply PRISMA guidelines to evaluate bias in published studies, emphasizing effect sizes over p-values .

Q. Which computational approaches effectively model this compound’s target interactions?

Methodological Answer: Combine molecular docking and dynamics for mechanistic insights:

  • Docking : Use AutoDock Vina with flexible ligand sampling to predict binding poses (ΔG < -8 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P) to assess stability (RMSD < 2 Å) .
  • Validation : Cross-correlate with mutagenesis data (e.g., Kd changes in binding pocket mutants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.